Superior In Vivo Efficacy Against Systemic Candidiasis: SCH 39304 vs. Fluconazole ED50 Comparison
In a rat model of experimental candidiasis, SCH 39304 demonstrated superior in vivo potency compared to fluconazole [1]. The 50% effective dose (ED50) for SCH 39304 was 0.33 mg/kg per day, whereas fluconazole required 0.49 mg/kg per day [1]. This represents a 1.5-fold potency advantage for SCH 39304 under identical experimental conditions [1].
| Evidence Dimension | In vivo 50% Effective Dose (ED50) against systemic candidiasis |
|---|---|
| Target Compound Data | 0.33 mg/kg per day |
| Comparator Or Baseline | Fluconazole: 0.49 mg/kg per day |
| Quantified Difference | 1.5-fold lower ED50 (greater potency) for SCH 39304 |
| Conditions | Rat model of experimental candidiasis; oral administration |
Why This Matters
This 1.5-fold potency advantage translates directly to potentially lower dosing requirements or enhanced efficacy at equivalent doses for systemic candidiasis models.
- [1] McIntyre KA, Galgiani JN. In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy. Antimicrob Agents Chemother. 1989 Jul;33(7):1095-100. PMID: 2551215. View Source
